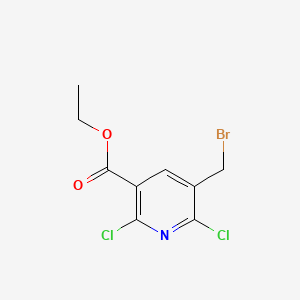

Ethyl5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate

Description

Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate (CAS: N/A) is a halogenated pyridine derivative with a molecular formula of C₉H₈BrCl₂NO₂ and a molecular weight of 333.44 g/mol. The compound features a pyridine core substituted with two chlorine atoms at the 2- and 6-positions, a bromomethyl group at the 5-position, and an ethyl ester at the 3-position. This structure confers high reactivity due to the bromomethyl group, a superior leaving group, making it valuable in nucleophilic substitution reactions and pharmaceutical intermediate synthesis .

Properties

Molecular Formula |

C9H8BrCl2NO2 |

|---|---|

Molecular Weight |

312.97 g/mol |

IUPAC Name |

ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate |

InChI |

InChI=1S/C9H8BrCl2NO2/c1-2-15-9(14)6-3-5(4-10)7(11)13-8(6)12/h3H,2,4H2,1H3 |

InChI Key |

YUIJDIXNMDJGPS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)CBr)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Bromomethylation at the 5-Position

The key transformation is the introduction of the bromomethyl group at the 5-position of the pyridine ring. The following methods have been reported or can be inferred from related halomethylation procedures:

Radical Bromination of Methyl Group: If the 5-position initially bears a methyl substituent (ethyl 5-methyl-2,6-dichloropyridine-3-carboxylate), bromination with bromine (Br2) or N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN or light) can selectively convert the methyl group to bromomethyl. This approach requires careful temperature control (typically 0 °C to room temperature) to prevent over-bromination or ring substitution.

Electrophilic Bromomethylation: Direct electrophilic substitution at the 5-position using bromomethyl reagents (e.g., bromomethyl ethers or bromomethyl halides) under acidic or Lewis acid catalysis may be employed, although this is less common due to the electron-deficient nature of the pyridine ring.

Halogen Exchange Reactions: In some cases, a chloromethyl intermediate can be converted to the bromomethyl derivative via halogen exchange using lithium bromide or other bromide sources.

Representative Procedure (Literature Example)

A typical procedure adapted from analogous halomethylation reactions is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. | Dissolve ethyl 5-methyl-2,6-dichloropyridine-3-carboxylate in dichloromethane (CH2Cl2). Cool to 0 °C. | Preparation for bromination. |

| 2. | Add bromine dropwise under stirring at 0 °C. | Bromination of methyl group to bromomethyl. |

| 3. | Stir at 0 °C for 1 hour, then slowly warm to room temperature and stir overnight. | Completion of reaction. |

| 4. | Quench excess bromine with triethylamine (Et3N) or sodium bisulfite solution. | Neutralization and removal of residual bromine. |

| 5. | Extract with water and aqueous sodium carbonate to remove inorganic impurities. Dry organic layer over sodium sulfate (Na2SO4). | Purification of organic phase. |

| 6. | Concentrate under reduced pressure and triturate residue with hexane. Filter and evaporate filtrate under vacuum. | Isolation of pure product. |

This method yields Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate with good selectivity and purity.

Analytical Data and Research Results

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C9H7BrCl2NO2 |

| Molecular Weight | 306.02 g/mol |

| Physical State | Solid (typically crystalline) |

| Solubility | Moderate solubility in organic solvents such as dichloromethane and ethyl acetate |

| Purity Assessment | Confirmed by NMR (1H, 13C), Mass Spectrometry, and HPLC |

| NMR Characteristics | Bromomethyl protons appear as singlet around 4.5-5.0 ppm; aromatic protons shifted due to dichloro substitution |

| Yield | Typically 70-85% depending on scale and purification |

These analytical results are consistent with expected structure and confirm successful bromomethylation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Radical Bromination | Ethyl 5-methyl-2,6-dichloropyridine-3-carboxylate | Br2 or NBS, AIBN or light | 0 °C to RT, organic solvent | High regioselectivity, straightforward | Requires methyl precursor, careful control needed |

| Electrophilic Bromomethylation | Ethyl 2,6-dichloropyridine-3-carboxylate | Bromomethyl halides, Lewis acid | Acidic or Lewis acid catalysis | Direct introduction without methyl precursor | Less common, potential side reactions |

| Halogen Exchange | Ethyl 5-chloromethyl-2,6-dichloropyridine-3-carboxylate | LiBr or other bromide salts | Heating in polar solvent | Converts existing chloromethyl to bromomethyl | Requires chloromethyl intermediate |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation: Carboxylic acids or ketones.

Reduction: Methyl-substituted pyridine derivatives.

Scientific Research Applications

Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Purity : Typically available at 95% purity.

- Applications : Used in drug discovery (e.g., kinase inhibitors) and agrochemical synthesis.

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound is compared below with 5-(Chloromethyl)-N-[(4-Fluorophenyl)methyl]-1,3,4-Thiadiazole-2-Carboxamide (CAS: N/A; molecular formula: C₁₁H₁₀ClFN₄OS ; molecular weight: 320.73 g/mol ), a structurally distinct but functionally analogous heterocyclic compound .

| Property | Ethyl 5-(Bromomethyl)-2,6-Dichloropyridine-3-Carboxylate | 5-(Chloromethyl)-N-[(4-Fluorophenyl)methyl]-1,3,4-Thiadiazole-2-Carboxamide |

|---|---|---|

| Core Structure | Pyridine ring | 1,3,4-Thiadiazole ring |

| Halogen Substituents | 2,6-Dichloro; 5-bromomethyl | 5-Chloromethyl; 4-fluorophenyl |

| Functional Group | Ethyl ester | Carboxamide |

| Leaving Group Potential | Bromine (high reactivity in SN2) | Chlorine (moderate reactivity) |

| Electron Effects | Electron-withdrawing Cl substituents enhance electrophilicity | Thiadiazole’s electron-deficient ring promotes hydrogen bonding |

| Applications | Alkylating agent, kinase inhibitor precursors | Anticancer agents, antimicrobial scaffolds |

Biological Activity

Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate features a pyridine ring substituted with bromomethyl and dichloro groups, along with an ethyl carboxylate moiety. This unique structure contributes to its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₈BrCl₂N₁O₂ |

| Molecular Weight | 292.98 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Relatively stable under standard laboratory conditions |

The biological activity of Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate is primarily attributed to its ability to interact with various biomolecules.

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to modulation of enzyme activity, influencing drug bioavailability and efficacy.

- Cell Signaling Modulation : Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate can alter cell signaling pathways, impacting gene expression related to oxidative stress response and apoptosis.

- Covalent Bond Formation : The bromomethyl group allows for covalent bonding with nucleophilic sites on proteins and enzymes, potentially leading to irreversible inhibition or activation of target biomolecules.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has demonstrated significant inhibitory effects against viruses such as yellow fever and dengue virus at concentrations as low as 50 µM, with an EC50 value of 0.9 µM .

Antimicrobial Properties

Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi .

Antitumor Effects

Preliminary research indicates that the compound may possess antitumor properties, although further investigation is required to elucidate its mechanisms and efficacy in cancer models .

Pharmacokinetics

The pharmacokinetic profile of Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate remains under-explored. However, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for assessing its therapeutic potential:

- Absorption : Likely influenced by its lipophilicity due to the ethyl carboxylate group.

- Distribution : Predicted to distribute widely in tissues due to its small molecular size.

- Metabolism : Primarily through cytochrome P450-mediated pathways.

- Excretion : Expected to be eliminated via renal pathways following metabolic conversion.

Case Studies and Research Findings

Several studies have documented the biological activity of Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate:

- In vitro Studies : In laboratory settings, the compound has shown varying effects based on dosage. Higher concentrations lead to cytotoxicity in certain cell lines while lower doses exhibit minimal adverse effects.

- Animal Models : Research using animal models indicates that the compound's effects are dose-dependent, with higher doses correlating with increased toxicity.

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in viral replication processes, providing insights into its mechanism as a potential antiviral agent .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate?

The synthesis typically involves multi-step organic reactions, starting with halogenation and esterification of pyridine derivatives. Key steps include:

- Bromination : Introducing the bromomethyl group via radical or electrophilic substitution under controlled temperatures (0–5°C) to avoid side reactions .

- Esterification : Using ethyl chloroformate or activated esters in the presence of a base (e.g., DIPEA) to form the carboxylate moiety .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

Q. Optimization Strategies :

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile, THF) improve reaction homogeneity and yield .

- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate bromination .

- Monitoring : Thin-layer chromatography (TLC) and in-situ NMR track intermediate formation .

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Reaction Temperature | 0–5°C (bromination), 25–80°C (esterification) | |

| Yield Optimization | 60–85% after purification |

Q. What analytical techniques are critical for characterizing this compound?

Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromomethyl at C5, dichloro at C2/C6). Key signals:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : Resolves steric effects of the dichloro and bromomethyl groups (e.g., dihedral angles between pyridine and ester groups) .

Q. Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >98% purity .

Q. What are its primary research applications in academic settings?

- Organic Synthesis : Serves as a versatile intermediate for:

- Medicinal Chemistry : Scaffold for designing kinase inhibitors or antimicrobial agents due to halogen-rich pharmacophores .

- Material Science : Precursor for photoactive pyridine-based polymers .

Advanced Research Questions

Q. How can researchers address low yields in large-scale synthesis?

Root Causes :

- Steric Hindrance : Bulky dichloro/bromomethyl groups slow reaction kinetics.

- Side Reactions : Competing hydrolysis of the ester group under acidic/basic conditions.

Q. Solutions :

Q. How to resolve contradictions in reported biological activity data?

Case Example : Discrepancies in antimicrobial IC₅₀ values (e.g., 10 µM vs. 50 µM in similar assays). Methodological Approaches :

- Assay Standardization : Use CLSI guidelines for MIC testing; include positive controls (e.g., ciprofloxacin) .

- Solubility Adjustments : DMSO concentration ≤1% to avoid cytotoxicity artifacts .

- Metabolic Stability : Test compound stability in serum (e.g., 24-hour incubation with liver microsomes) .

| Factor | Impact on Data Consistency | Reference |

|---|---|---|

| Cell Line Variability | HepG2 vs. HEK293 may show differential uptake | |

| Batch Purity | Impurities >2% skew dose-response curves |

Q. What strategies are used to study its interactions with biological targets?

Techniques :

- Molecular Docking : Predict binding to enzymes (e.g., cytochrome P450) using PyMol or AutoDock .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to recombinant proteins .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Case Study : Interaction with DNA gyrase (antibacterial target):

- Competitive Assays : Displacement of ethidium bromide from DNA confirms intercalation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.